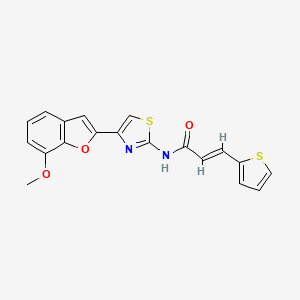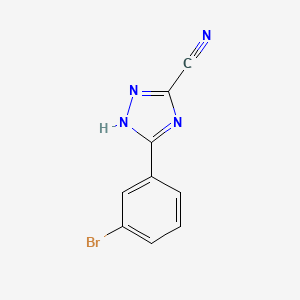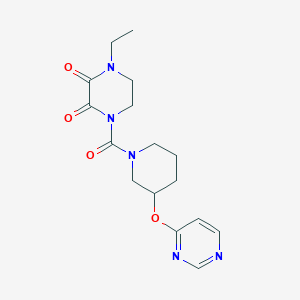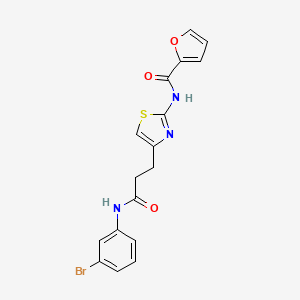
(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenolic compounds and appropriate reagents.
Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step often involves coupling the benzofuran and thiazole moieties with the acrylamide group under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxybenzofuran moiety or the thiazole ring.
Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as electronic or photonic materials, due to its conjugated system and functional groups.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The specific pathways involved would depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a thiophenyl group.
(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pyridyl)acrylamide: Contains a pyridyl group, which might alter its electronic properties and reactivity.
Uniqueness
The uniqueness of (E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide lies in its combination of functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in drug design or materials science.
Propiedades
IUPAC Name |
(E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c1-23-15-6-2-4-12-10-16(24-18(12)15)14-11-26-19(20-14)21-17(22)8-7-13-5-3-9-25-13/h2-11H,1H3,(H,20,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTJRENOJDYDBV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730542.png)

![1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2730548.png)

![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2730551.png)
![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2730552.png)
![N-(3,4-dichlorophenyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2730553.png)
![methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2730554.png)
![3-[4-amino-3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2730556.png)

![N-(2-ethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2730562.png)
![8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2730563.png)
![6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2730564.png)
